molecular formula C17H16N4O6S B12182928 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12182928
M. Wt: 404.4 g/mol
InChI Key: GBPFYBYGBSRMOO-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound known for its unique structural properties. This compound features a benzoxadiazole moiety, which is often associated with fluorescent properties, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple stepsThe final step involves the coupling of this intermediate with the benzodioxine carboxamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxine moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group in the benzoxadiazole can be reduced to an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety can bind to proteins and enzymes, altering their activity. This compound can also participate in electron transfer processes, making it useful in studying redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide
  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose

Uniqueness

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of a benzoxadiazole moiety with a benzodioxine carboxamide. This structural arrangement provides distinct fluorescent properties and reactivity, making it valuable in various scientific fields .

Properties

Molecular Formula

C17H16N4O6S

Molecular Weight

404.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H16N4O6S/c22-17(14-10-25-12-5-1-2-6-13(12)26-14)18-8-9-19-28(23,24)15-7-3-4-11-16(15)21-27-20-11/h1-7,14,19H,8-10H2,(H,18,22)

InChI Key

GBPFYBYGBSRMOO-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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